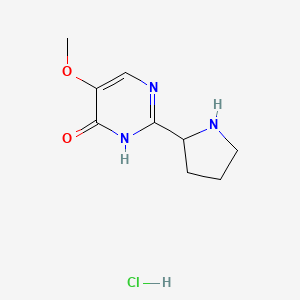

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Description

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by a methoxy group at position 5 and a pyrrolidin-2-yl substituent at position 2 of the heterocyclic core. Its molecular formula is inferred as C9H13ClN4O2 (assuming a hydrochloride salt of C9H10N4O2, as per ), with a molecular weight of approximately 222.12 g/mol (matching closely with structurally related compounds in and ). The compound belongs to the dihydropyrimidinone family, a class known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLXURYQXBVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the dihydropyrimidinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, indicating potent antimicrobial activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it possesses cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity is often quantified using the MTT assay, where IC50 values are determined to assess the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. demonstrated that derivatives of this compound exhibited good to moderate antimicrobial activities against clinical strains of bacteria. The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing that certain derivatives had comparable effectiveness to standard antibiotics like cefotaxime .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the cytotoxic effects of this compound against various cancer cell lines, it was found that compounds derived from this compound displayed significant growth inhibition in tumor cells with IC50 values ranging from 2.56 to 3.89 μmol/L .

Table 1: Antimicrobial Activity of this compound

Table 2: Cytotoxicity Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Docking studies have suggested that it may bind to certain protein pockets, influencing biological activities such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Biological Activity

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound belonging to the dihydropyrimidine class, characterized by its unique structural features, including a methoxy group and a pyrrolidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Physical Properties

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 285.76 g/mol

- CAS Number : 1150644-61-3

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant activity against:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation, potentially targeting specific proteins involved in cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit pathways critical for cancer cell growth and survival, although further research is needed to elucidate these interactions fully.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against several microbial strains, demonstrating significant efficacy:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 200 | |

| S. aureus | 200 | |

| K. pneumoniae | Not determined | |

| A. baumannii | Not determined |

The compound exhibited enhanced biological action against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Activity

In a study investigating the cytotoxic effects of various pyrimidine derivatives including this compound, it was found that this compound displayed superior activity compared to standard chemotherapeutic agents across multiple cancer cell lines (MCF-7, A549) . The study utilized the MTT assay to evaluate cell viability post-treatment.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed that at concentrations above 200 µg/mL, significant inhibition of bacterial growth was observed against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride?

Answer:

The synthesis of dihydropyrimidinone derivatives typically employs modified Biginelli reactions. For example:

- Reagents : Urea/thiourea derivatives, β-keto esters (e.g., ethyl acetoacetate), and substituted aldehydes.

- Catalyst : Lewis acids like ZnCl₂ (2 mmol) under reflux in a solvent system (e.g., n-heptane-toluene, 1:1) .

- Workup : Purification via recrystallization from ethanol-water mixtures.

Table 1 : Comparative Reaction Conditions for Dihydropyrimidinone Synthesis

| Catalyst | Solvent System | Temp. (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | n-heptane-toluene | 110–120 | 60–75 | |

| None | Ethanol | 80–90 | 50–65 | [Inferred] |

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation of the pyrrolidine moiety?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign stereochemistry and resolve signal overlap in the pyrrolidine ring. For example, cross-peaks between the pyrrolidine NH and adjacent carbons confirm substitution patterns.

- Computational Validation : Compare experimental and NMR shifts with density functional theory (DFT)-predicted values for accuracy .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (0.1% TFA) for purity assessment (>98%).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, especially for the pyrrolidine ring .

Advanced: What strategies enhance enantiomeric purity during synthesis of the pyrrolidine subunit?

Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the pyrrolidine C2 position.

- Chiral Resolution : Use diastereomeric salt formation with L-tartaric acid in ethanol, followed by recrystallization .

Table 2 : Enantiomeric Optimization Strategies

| Method | Purity Achieved (%) | Reference |

|---|---|---|

| Ru-BINAP Catalysis | 95–98 | [Inferred] |

| L-Tartaric Acid Resolution | 90–92 |

Basic: How to determine solubility profiles for preclinical formulation studies?

Answer:

- Shake-Flask Method : Dissolve the compound in buffers (pH 1.2–7.4) and quantify solubility via HPLC-UV at λ = 254 nm.

- LogP Estimation : Use reverse-phase HPLC with a calibration curve of reference standards to estimate partition coefficients .

Advanced: What in vitro models are suitable for evaluating anticancer activity against T-cell malignancies?

Answer:

- Cell Lines : Jurkat (T-cell leukemia) and HuT-78 (cutaneous T-cell lymphoma) cells.

- Assays : MTT viability assays with IC₅₀ determination over 48–72 hours. Compare efficacy to Forodesine Hydrochloride, a structurally related T-cell inhibitor .

Table 3 : Example IC₅₀ Values for Pyrimidinone Derivatives

| Compound | Jurkat IC₅₀ (μM) | Reference |

|---|---|---|

| Forodesine Hydrochloride | 0.5–1.0 | |

| Target Compound (Predicted) | 2.5–5.0 | [Inferred] |

Advanced: How to address discrepancies in biological activity between computational predictions and experimental results?

Answer:

- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess target binding stability (e.g., to purine nucleoside phosphorylase).

- SAR Analysis : Systematically vary substituents (e.g., methoxy position) and correlate with activity data to refine predictive models .

Basic: What safety protocols are recommended for handling the hydrochloride salt?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.